(S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine
Overview
Description
Scientific Research Applications
1. Photocatalytic Intermolecular Carboarylation of Alkenes
- Summary of Application : This compound is used in a novel radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds . The strategically designed arylbenzothiazolylether diazonium salts are harnessed as dual-function reagents .
- Methods of Application : The process involves the use of arylbenzothiazolylether diazonium salts, which are designed to function as dual-function reagents . A wide array of alkenes are proven to be suitable substrates .
- Results or Outcomes : The benzothiazolyl moiety in the products serves as the formyl precursor, and the OH residue provides the cross-coupling site for further product elaboration .
2. Synthesis of Schiff Bases and Metal Complexes
- Summary of Application : This compound is used in the synthesis of Schiff bases and metal complexes, which have potential as antimicrobial agents .
- Methods of Application : The Schiff-base ligand was synthesized by reflux of 2, 3-diaminonaphthalene and pyrrole-2-carboxaldehyde starting materials . The Schiff-base ligand was subsequently complexed with FeCl2?4H2O under reflux, to produce the Fe-Schiff-base complex .
- Results or Outcomes : NMR spectroscopy confirmed the imide linkage of Schiff-base formation as two symmetrical peaks at 8.1 and 7.7 ppm respectively . The Fe2+/Fe3+ quasi-reversible behavior for iron in the metallated complex was observed at -0.430 V vs. Ag/AgCl .
3. Synthesis of Naphthalene
- Summary of Application : This compound is used in the synthesis of naphthalene, which is a key material for making 2-(Benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol (MMT) .
- Results or Outcomes : Distinguishing photophysical phenomena of MMT were observed in different solvents .
3. Synthesis of Naphthalene
Safety And Hazards
This compound is classified as having acute oral toxicity (Category 4), causing skin irritation (Category 2), serious eye irritation (Category 2A), and specific target organ toxicity with single exposure causing respiratory tract irritation (Category 3) . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, eye protection, and face protection .
properties
IUPAC Name |
4-[3-[(1S)-1-hexoxyethyl]-2-methoxyphenyl]-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2S/c1-4-5-6-7-11-22-13(2)14-9-8-10-15(17(14)21-3)16-12-23-18(19)20-16/h8-10,12-13H,4-7,11H2,1-3H3,(H2,19,20)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLKOIONKYXPQL-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(C)C1=CC=CC(=C1OC)C2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCO[C@@H](C)C1=CC=CC(=C1OC)C2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-(3-(1-(Hexyloxy)ethyl)-2-methoxyphenyl)thiazol-2-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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